2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine
Overview
Description
2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a guanidine group linked to a diethoxyphenyl moiety through a methylene bridge. This compound has garnered interest due to its potential pharmacological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine typically involves the condensation of 3,4-diethoxybenzaldehyde with aminoguanidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the diethoxyphenyl moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent against various diseases, including its role in inhibiting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain bacterial enzymes, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(4-methylphenyl)methylideneamino]guanidine
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
Uniqueness
2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine stands out due to its diethoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
2-[(E)-(3,4-diethoxyphenyl)methylideneamino]guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-17-10-6-5-9(7-11(10)18-4-2)8-15-16-12(13)14/h5-8H,3-4H2,1-2H3,(H4,13,14,16)/b15-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOBICPJQGYLN-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN=C(N)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N=C(N)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429943 | |
Record name | ST50206289 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-98-7 | |
Record name | NSC9946 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50206289 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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